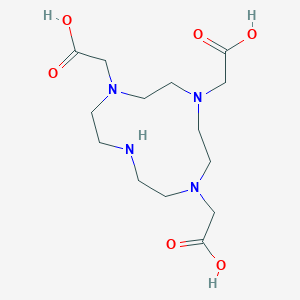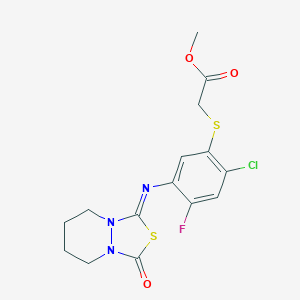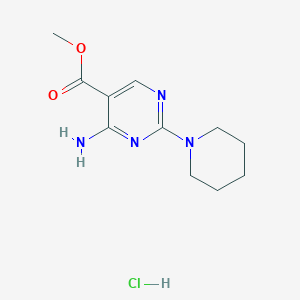
(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C8H6ClF3O3S . It has a molecular weight of 274.65 Da . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride” is 1S/C8H6ClF3O3S/c9-16(13,14)5-6-3-1-2-4-7(6)15-8(10,11)12/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride” is a solid at room temperature . Its molecular weight is 274.65 Da .
Wissenschaftliche Forschungsanwendungen
- Scientific Field : Chemistry, specifically in trifluoromethoxylation reactions .
- Summary of the Application : The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . “(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride” is used as a reagent in these reactions .
- Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures were not detailed in the sources I found. However, it’s mentioned that several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . This suggests that “(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride” could be one of these reagents.
- Results or Outcomes : The outcomes of using “(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride” in trifluoromethoxylation reactions are not specified in the sources I found. However, the goal of these reactions is to make CF3O-containing compounds more accessible .
- Scientific Field : Chemistry, specifically in the synthesis of new reagents .
- Summary of the Application : A new, powerful, and easy-to-handle electrophilic trifluoromethylating agent, S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV), was developed . The trifluoromethoxy group of “(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride” plays a crucial role in this process .
- Methods of Application or Experimental Procedures : Umemoto reagent IV was easily synthesized by a one-pot method from readily available 3,3’-bis(trifluoromethoxy)biphenyl . It was shown that Umemoto reagent IV was more powerful than Umemoto reagent II and could trifluoromethylate many kinds of nucleophilic substrates more effectively .
- Results or Outcomes : Umemoto reagent IV was successfully utilized for the preparation of trifluoromethyl nonaflate, a useful trifluoromethoxylating agent . The direct conversion of 2,8-bis(trifluoromethoxy)dibenzothiophene to Umemoto reagent IV with triflic anhydride was achieved, albeit in low yield .
Safety And Hazards
“(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride” is classified as a dangerous substance. It has the signal word “Danger” and is associated with the hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) and H314 (causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
[2-(trifluoromethoxy)phenyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c9-16(13,14)5-6-3-1-2-4-7(6)15-8(10,11)12/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICRWGINZIMNCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)Cl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557124 |
Source


|
| Record name | [2-(Trifluoromethoxy)phenyl]methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride | |
CAS RN |
116827-38-4 |
Source


|
| Record name | [2-(Trifluoromethoxy)phenyl]methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














